molecular formula C14H18N4O B1383853 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096075-14-6

4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1383853
CAS No.: 2096075-14-6
M. Wt: 258.32 g/mol
InChI Key: JUHAWOUKOIQRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a fused pyrazoloquinolinone structure, a privileged chemotype known for its diverse biological activities. Its primary research value lies in its role as a key synthetic intermediate and a core scaffold for the development of novel kinase inhibitors. Studies on analogous pyrazolo[3,4-b]quinolinone derivatives have demonstrated potent and selective inhibition of various protein kinases , which are critical targets in oncology and inflammatory disease research. The specific substitution pattern of this molecule, including the 4-amino group and the tetramethyl substitution on the saturated ring, provides a versatile chemical handle for further functionalization and structure-activity relationship (SAR) exploration. Researchers are investigating this and related compounds for their potential to modulate cell signaling pathways, with applications in the design of targeted therapeutic agents. Its unique molecular architecture also makes it a subject of interest in photophysical studies for the development of organic fluorophores. This compound is intended for use in biochemical assay development, high-throughput screening, and as a building block in the synthesis of more complex chemical entities for academic and pharmaceutical research.

Properties

IUPAC Name

4-amino-1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-7-10-12(15)11-8(16-13(10)18(4)17-7)5-14(2,3)6-9(11)19/h5-6H2,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAWOUKOIQRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amino group to a nitro group.

  • Reduction: : Reduction of nitro groups to amino groups.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Production of amino derivatives.

  • Substitution: : Generation of various substituted pyrazoloquinolines.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound may exhibit promising biological activities , including:

  • Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Antifungal Activity : The compound's structure may confer antifungal properties.
  • Antitumor Effects : Preliminary studies suggest potential antitumor activities, warranting further investigation into its efficacy against cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural features with 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one:

Compound NameStructure FeaturesUnique Characteristics
1H-Pyrazolo[3,4-b]quinolineSimilar bicyclic structureOften used in anti-inflammatory research
6-AminoquinolineExhibits a quinoline coreKnown for antimalarial properties
2-AminobenzothiazoleContains a thiazole ringStudied for anticancer activity

The diversity in biological activities among these compounds suggests that the unique combination of the pyrazole and quinoline systems in this compound may influence its pharmacological profile.

Synthetic Routes

Several synthetic pathways have been explored to produce this compound. The methodologies typically involve multi-step synthesis processes that utilize various reagents and conditions tailored to achieve high yields and purity levels.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound ID/Name Substituents/Modifications Synthesis Method Biological Activity (Docking Scores/IC₅₀) Molecular Weight (g/mol) Key References
Target Compound : 4-Amino-1,3,7,7-tetramethyl-... 4-NH₂; 1-CH₃; 3-CH₃; 7,7-(CH₃)₂ Likely domino/MWI* Not reported ~360 (estimated)
65A : 4-(2-Methoxyphenyl)-3,7,7-trimethyl... 4-(2-MeO-C₆H₄); 3-CH₃; 7,7-(CH₃)₂ MWI* with AcOH/NH₄OAc BACE-1: −8.9; γ-secretase: −8.7 350.4
6VK : (4S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl... 3-cyclopropyl; 4-Ph; 7,7-(CH₃)₂; stereochemistry at C4 Not specified BACE-1: −9.2; γ-secretase: −8.6 347.45
QW-4080 : 4-Amino-7-methyl-1-phenyl... () 4-NH₂; 7-CH₃; 1-Ph One-pot multicomponent Not reported 372.4
BRD5648 : 4-Ethyl-7,7-dimethyl-4-phenyl... () 4-Et; 7,7-(CH₃)₂; 4-Ph Stereoselective synthesis Kinase inhibition (implied) 321.42

*MWI = Microwave irradiation.

Biological Activity

4-Amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (referred to as 4-ATQ) is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity of 4-ATQ, supported by data tables and relevant research findings.

Chemical Structure : The molecular formula of 4-ATQ is C14H18N4O. Its structure features a pyrazoloquinoline core that is critical for its biological activity.

PropertyValue
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
CAS Number2096075-14-6
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that 4-ATQ exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and reported minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity of 4-ATQ

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that 4-ATQ possesses anticancer properties against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity of 4-ATQ

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical Cancer)15Caspase activation
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest

The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazoloquinoline core can enhance anticancer efficacy.

The biological effects of 4-ATQ are mediated through interactions with specific molecular targets. It is hypothesized that the compound interacts with enzymes involved in cell signaling pathways and metabolic processes. Notably, its ability to inhibit certain kinases may contribute to its anticancer effects.

Study on Antidiabetic Properties

A recent investigation explored the potential antidiabetic effects of derivatives of pyrazoloquinoline including 4-ATQ. The study focused on α-glucosidase inhibition as a mechanism for managing Type 2 diabetes mellitus.

Findings : The compound showed promising α-glucosidase inhibitory activity with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug.

Table 3: α-Glucosidase Inhibition by 4-ATQ Derivatives

CompoundIC50 (µM)Reference
Acarbose51.73
4-AMT derivative40.84

Q & A

Q. What synthetic methodologies are effective for optimizing pyrazoloquinolinone derivatives under ultrasonic conditions?

Methodological Answer: Ultrasonic-assisted synthesis enhances reaction efficiency by improving mixing and reducing reaction time. For example, a mixture of 3-methyl-1-phenyl-pyrazoloquinolinone, benzaldehyde, and malononitrile in ethanol under ultrasonication (5 minutes, room temperature) achieved high yields via Knoevenagel condensation, followed by cyclization with NH4OAc and acetic acid . Key parameters include solvent choice (EtOH for solubility), stoichiometry (1:1 molar ratio of reactants), and catalyst (KOH). Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which spectroscopic techniques are critical for structural confirmation of pyrazoloquinolinone derivatives?

Methodological Answer:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670–1700 cm⁻¹) and NH/amine groups (~3300–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies substituent positions (e.g., methyl groups at δ 1.2–2.5 ppm in ¹H NMR; carbonyl carbons at δ 190–200 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C20H23N3O at 321.42 g/mol) .

Q. How do substituents on aromatic aldehydes influence reaction yields in pyrazoloquinolinone synthesis?

Methodological Answer: Electron-donating groups (e.g., -OCH3) on aldehydes increase yields by stabilizing intermediates. For example:

SubstituentYield (%)Melting Point (°C)
Thiophen-2-yl65223–227
p-Tolyl70188–192
3-Pyridinyl55154–158

Microwave-assisted synthesis (e.g., 90% yield for 3-methyl-1,4-diphenyl derivatives) is superior to conventional heating for sterically hindered aldehydes .

Advanced Research Questions

4. How can DFT calculations (B3LYP/6-31G) guide the design of pyrazoloquinolinone derivatives with enhanced bioactivity?* Methodological Answer: DFT studies predict molecular stability and reactivity. For example:

  • Relative Energy Analysis : Hypothetical conformers of 5b and 5n showed energy differences of 2.3–4.5 kcal/mol, indicating preferential formation of lower-energy tautomers .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with antioxidant activity; derivatives with smaller gaps (e.g., 5k, ΔE = 4.1 eV) exhibit higher radical scavenging potential .
  • MEP Maps : Identify nucleophilic/electrophilic regions for targeted functionalization (e.g., amine groups for anticholinesterase activity) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazoloquinolinone analogs?

Methodological Answer:

  • Variable Temperature (VT) NMR : Differentiates dynamic processes (e.g., tautomerism) by observing signal splitting at low temperatures .
  • 2D NMR (COSY, NOESY) : Resolves overlapping peaks in crowded regions (e.g., methyl groups in 1,6,7,8-tetrahydroquinoline rings) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., 4-cyclohexyl vs. 4-phenyl substitution) .

Q. What methodological considerations are critical for evaluating anticholinesterase activity in vitro?

Methodological Answer:

  • Enzyme Assay Protocol : Use acetylthiocholine iodide as substrate, Ellman’s reagent (DTNB) for thiol quantification, and donepezil as a positive control .
  • IC50 Determination : Fit dose-response curves (log[inhibitor] vs. % activity) using nonlinear regression. For example, derivatives with bulky substituents (e.g., 4-(tert-butyl)phenyl) showed IC50 values of 12.3 µM, comparable to galantamine (10.5 µM) .
  • Molecular Docking : Align derivatives with AChE active site (PDB: 1EVE) to identify key interactions (e.g., π-π stacking with Trp286) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.